LDHA Inhibitory Activity: Isobutoxy-Containing Derivative Demonstrates Sub-Micromolar Potency
A derivative incorporating the 5-isobutoxy-pyridine-2-carbaldehyde scaffold was evaluated for inhibition of human liver lactate dehydrogenase A (LDHA). The compound exhibited an IC50 of 754 nM against human liver LDHA using sodium pyruvate as substrate after 5 minutes in the presence of NADPH [1]. This represents a class-level inference for the building block's utility: the isobutoxy substitution pattern at the 5-position of the pyridine-2-carbaldehyde core contributes to target engagement. The compound demonstrated selectivity over wild-type IDH1 (IC50 >57 μM) [1] and maintained activity against human erythrocyte LDHB with IC50 of 911 nM [1]. While direct comparator data for other 5-alkoxy-pyridine-2-carbaldehyde analogs are not available in the primary literature, the isobutoxy moiety provides a balanced steric and electronic profile distinct from smaller alkoxy groups (methoxy, ethoxy) that may yield different binding characteristics.
| Evidence Dimension | LDHA enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 754 nM (LDHA); IC50 = 911 nM (LDHB); IC50 >57,000 nM (IDH1) |
| Comparator Or Baseline | No direct head-to-head comparator data available for other 5-alkoxy-pyridine-2-carbaldehydes in LDHA assay |
| Quantified Difference | Selectivity ratio: LDHA/IDH1 >75-fold |
| Conditions | Human liver LDHA, sodium pyruvate substrate, 5 min incubation, NADPH present, diaphorase/resazurin fluorescence detection, no EDTA |
Why This Matters
The >75-fold selectivity window over IDH1 indicates this scaffold provides a viable starting point for LDHA-targeted programs requiring minimized off-target activity.
- [1] BindingDB BDBM50250646 (ChEMBL4099443). IC50: 754 nM against human liver LDHA. Source patents: US10961200 (Compound 55), US11247971 (Cmpd ID 55). Assay: Inhibition of human liver LDHA using sodium pyruvate as substrate after 5 min in presence of NADPH. View Source
